molecular formula C12H10N2O B3021138 2-[(4-Ethoxyphenyl)methylidene]propanedinitrile CAS No. 2826-27-9

2-[(4-Ethoxyphenyl)methylidene]propanedinitrile

Cat. No. B3021138
CAS RN: 2826-27-9
M. Wt: 198.22 g/mol
InChI Key: KJYWHLYEROGTCD-UHFFFAOYSA-N
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Description

The compound 2-[(4-Ethoxyphenyl)methylidene]propanedinitrile is a chemical entity that can be associated with various research areas, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and potential applications of 2-[(4-Ethoxyphenyl)methylidene]propanedinitrile.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of a diamine-containing oxyethylene unit, as described in the first paper, involves nucleophilic displacement followed by catalytic reduction . Although the exact synthesis of 2-[(4-Ethoxyphenyl)methylidene]propanedinitrile is not detailed, similar synthetic strategies could potentially be applied, such as condensation reactions or substitutions, to create the ethoxyphenylmethylidene moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[(4-Ethoxyphenyl)methylidene]propanedinitrile has been determined using various analytical techniques such as IR, NMR, HR MS, and X-ray single-crystal diffraction . These techniques could be employed to elucidate the structure of 2-[(4-Ethoxyphenyl)methylidene]propanedinitrile, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The reactivity of compounds with ethoxyphenylmethylidene groups can be complex. For example, the reaction of a related compound with methyl- and phenyllithium led to the selective replacement of chlorine atoms and the formation of new derivatives . This suggests that 2-[(4-Ethoxyphenyl)methylidene]propanedinitrile could also undergo reactions with organolithium reagents, potentially leading to a variety of substituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyimides derived from related monomers indicate that they have high tensile strength, good elongation at break, and excellent thermal stability . While 2-[(4-Ethoxyphenyl)methylidene]propanedinitrile is not a polyimide, the presence of an ethoxy group and a phenyl ring could imply certain solubility characteristics and thermal properties. The crystal structure of a related compound also reveals the potential for π-π stacking and hydrogen bonding, which could influence the compound's solid-state properties .

Safety and Hazards

The safety, risk, and hazard information for 2-[(4-Ethoxyphenyl)methylidene]propanedinitrile is not explicitly provided in the search results .

properties

IUPAC Name

2-[(4-ethoxyphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-2-15-12-5-3-10(4-6-12)7-11(8-13)9-14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYWHLYEROGTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304255
Record name (4-ethoxybenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2826-27-9
Record name NSC164974
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-ethoxybenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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